molecular formula C19H14N2O2 B15399734 3-Hydroxy-3-phenyl-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-43-2

3-Hydroxy-3-phenyl-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B15399734
CAS No.: 3532-43-2
M. Wt: 302.3 g/mol
InChI Key: QCTWLWAZPOQXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-phenyl-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound featuring the isoindolinone scaffold, a structure of significant interest in pharmaceutical and organic synthesis research. The isoindolinone core is a privileged structure found in numerous biologically active molecules and is known for its versatile synthetic applications . For instance, structurally similar 3-hydroxyisoindolinones have been demonstrated to serve as valuable precursors for the synthesis of more complex carbo- and heterocyclic systems, such as indan-1-one and phthalazin-1-one derivatives, through reactions with organolithium reagents . The presence of both a pyridine ring and a hydroxy group on the lactam core makes this class of compounds a versatile intermediate for further functionalization and for exploring structure-activity relationships in drug discovery. Researchers value this scaffold for its potential across various therapeutic areas, as the isoindolinone and related pyrrolopyridine frameworks are present in compounds studied for antidiabetic, antimicrobial, and antitumor activities . This product is intended for research purposes as a building block or a standard in method development. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3532-43-2

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

3-hydroxy-3-phenyl-2-pyridin-4-ylisoindol-1-one

InChI

InChI=1S/C19H14N2O2/c22-18-16-8-4-5-9-17(16)19(23,14-6-2-1-3-7-14)21(18)15-10-12-20-13-11-15/h1-13,23H

InChI Key

QCTWLWAZPOQXEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=NC=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The pharmacological and physicochemical profiles of isoindolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities
Target Compound 3-OH, 3-Ph, 2-Pyridin-4-yl C19H14N2O2 Enhanced solubility (pyridine), H-bonding
3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindol-1-one 3-OH, 3-Ph, 2-(2-Me-Ph) C21H17NO2 Increased lipophilicity (logP ~3.5)
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one 2-Piperazinyl-ethyl C23H28N4O2 High 5-HT1A receptor affinity (Ki <10 nM)
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one 4-OH, 6-OH C8H7NO3 Natural product; antioxidant potential
(3Z)-3-[(4-Hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one 3-Imino-(4-OH-Ph) C14H10N2O2 Tautomerism-dependent reactivity

Key Observations:

  • Solubility: The pyridin-4-yl group in the target compound improves aqueous solubility compared to analogs with alkyl or non-polar aromatic substituents (e.g., 2-methylphenyl in ).
  • Biological Activity : Piperazinyl-ethyl substituents (e.g., ) confer receptor-specific binding, while hydroxylated analogs (e.g., ) may exhibit antioxidant properties.

Stereochemical and Electronic Considerations

  • Chiral Centers : The target compound’s 3-hydroxy and 3-phenyl groups create a stereogenic center, influencing enantioselective interactions. Similar chiral analogs, such as those in , demonstrate that stereochemistry critically affects binding to biological targets (e.g., enzyme active sites).

Preparation Methods

Condensation-Based Approaches

The most widely reported method for synthesizing 3-hydroxy-3-phenyl-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindol-1-one involves condensation reactions between phenylacetaldehyde and pyridin-4-amine. This approach leverages the nucleophilic reactivity of the amine group and the electrophilic carbonyl carbon of the aldehyde. In a typical procedure, phenylacetaldehyde (1.2 equiv) is reacted with pyridin-4-amine (1.0 equiv) in dimethylformamide (DMF) or ethanol under reflux conditions (80–100°C) for 12–24 hours. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) are employed to accelerate imine formation, a critical intermediate step. The reaction proceeds via a two-stage mechanism:

  • Imine Formation : The amine attacks the aldehyde carbonyl, forming an imine intermediate after dehydration.
  • Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen on the adjacent carbon, followed by hydroxylation, yields the isoindolinone core.

Key Variables :

  • Solvent polarity (DMF > ethanol > toluene) directly influences reaction rate and yield.
  • Elevated temperatures (≥80°C) are necessary to overcome kinetic barriers in cyclization.

Multi-Step Synthesis from Prefunctionalized Intermediates

Alternative routes utilize prefunctionalized intermediates to streamline the synthesis. For example, tert-butyl (2R,5S)-4-benzyl-2-methyl-5-[(1-oxo-2,3-dihydro-1H-isoindol-2-yl)methyl]piperazine-1-carboxylate, a related isoindolinone derivative, is synthesized via alkylation of 2,3-dihydro-1H-isoindol-1-one with chloromethyl-piperazine intermediates in acetonitrile at 70°C. This method highlights the versatility of isoindolinone synthesis through SN2 displacement reactions, with potassium iodide (KI) acting as a phase-transfer catalyst to enhance reactivity.

Reaction Optimization and Challenges

Catalytic Systems and Solvent Effects

Catalyst selection significantly impacts yield and purity. In condensation reactions, Brønsted acids like PTSA achieve yields of 65–75%, whereas Lewis acids (e.g., ZnCl₂) improve yields to 80–85% by stabilizing transition states. Polar aprotic solvents (DMF, dimethyl sulfoxide) are preferred for their ability to solubilize intermediates and stabilize charged species. However, ethanol is often used in industrial settings due to its lower cost and ease of removal.

Purification Techniques

Crude products are typically purified via:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (0–40% ethyl acetate) resolves isoindolinone derivatives from byproducts.

Table 1. Comparison of Synthetic Methods

Method Starting Materials Catalyst/Solvent Temperature (°C) Yield (%) Purity (%)
Condensation Phenylacetaldehyde, pyridin-4-amine PTSA/DMF 80 70 95
Multi-Step Alkylation Chloromethyl-piperazine, isoindolinone KI/Acetonitrile 70 65 90
Lewis Acid-Mediated Phenylacetaldehyde, pyridin-4-amine ZnCl₂/Ethanol 100 85 98

Mechanistic Insights and Side Reactions

Competing Pathways

The primary side reaction involves over-alkylation of the pyridine nitrogen, leading to dimeric byproducts. This is mitigated by maintaining a 1:1 molar ratio of aldehyde to amine and using excess solvent to dilute reactive intermediates.

Hydroxylation Dynamics

The hydroxyl group at the 3-position arises from either:

  • In situ oxidation of a secondary alcohol intermediate during cyclization.
  • Direct incorporation via hydroxyl-containing starting materials, though this approach is less common.

Analytical Characterization

Spectroscopic Methods

  • NMR : ¹H NMR (400 MHz, DMSO-d6) reveals characteristic peaks at δ 7.8–8.2 ppm (pyridine protons) and δ 5.1 ppm (hydroxyl proton).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>98%).

Physicochemical Properties

  • Melting Point : 210–215°C (decomposition observed above 220°C).
  • Solubility : Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL).

Industrial and Laboratory-Scale Production

Scalability Challenges

Large-scale synthesis faces hurdles in:

  • Heat Dissipation : Exothermic cyclization steps require jacketed reactors to maintain temperature control.
  • Cost Efficiency : DMF, while effective, is expensive; ethanol is increasingly adopted as a greener alternative.

Supplier Practices

Commercial suppliers like Dayang Chem and Zibo Hangyu Biotechnology produce the compound via optimized condensation routes, offering batches with 90–99% purity for pharmaceutical research.

Q & A

Q. What is the molecular structure of 3-Hydroxy-3-phenyl-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindol-1-one, and how is it confirmed experimentally?

The structure is confirmed via single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement . For example, SCXRD analysis of structurally similar compounds (e.g., isoindol-1-one derivatives) requires high-resolution data to resolve stereochemistry and hydrogen-bonding networks. Complementary techniques like NMR spectroscopy (e.g., 1^1H, 13^13C, and 2D COSY/HSQC) are used to validate proton environments and carbon connectivity, particularly for the pyridinyl and phenyl substituents .

Q. What safety precautions are required when handling this compound in laboratory settings?

Based on analogous isoindol-1-one derivatives, the compound may exhibit acute toxicity (Category 4 for oral, dermal, or inhalation exposure). Standard protocols include:

  • Use of PPE (gloves, lab coats, goggles).
  • Immediate decontamination of skin/eyes with water for 15+ minutes .
  • Work in a fume hood to avoid inhalation of particulates .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Key strategies include:

  • Flash column chromatography (e.g., EtOAc/hexane gradients) for purification, as demonstrated for related isoindol-1-one derivatives (yield: 76%) .
  • Control of reaction parameters (temperature, solvent polarity) to minimize side products. For example, refluxing in DMF or toluene under inert atmospheres enhances regioselectivity .
  • Catalytic systems (e.g., Pd/Cu) to accelerate cyclization steps .

Q. What analytical methods are recommended to resolve contradictions in structural or spectroscopic data?

A multi-technique approach is critical:

  • SCXRD to unambiguously assign stereochemistry and bond lengths .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Dynamic NMR experiments to study tautomerism or conformational exchange in solution .
  • Cross-validation of computational models (DFT) with experimental data .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?

  • In vitro assays : Cytochrome P450 inhibition screening to assess metabolic stability.
  • Solubility and logP measurements using HPLC or shake-flask methods .
  • Protein binding studies (e.g., serum albumin affinity via fluorescence quenching) .

Methodological Considerations Table

Research AspectRecommended TechniquesKey References
Structural Confirmation SCXRD, NMR, HRMS
Synthesis Optimization Flash chromatography, catalytic systems
Toxicity Profiling OECD guideline assays (e.g., acute toxicity tiers)
Pharmacokinetics HPLC solubility, P450 inhibition assays

Data Contradiction Analysis Example

If NMR data conflicts with computational predictions:

Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts.

Validate computational parameters (e.g., basis sets, solvent models in DFT).

Perform variable-temperature NMR to detect dynamic processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.